1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one 1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one
Brand Name: Vulcanchem
CAS No.: 920804-00-8
VCID: VC16922557
InChI: InChI=1S/C16H16FNO/c1-12(13-6-3-2-4-7-13)18-11-16(19)14-8-5-9-15(17)10-14/h2-10,12,18H,11H2,1H3/t12-/m1/s1
SMILES:
Molecular Formula: C16H16FNO
Molecular Weight: 257.30 g/mol

1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one

CAS No.: 920804-00-8

Cat. No.: VC16922557

Molecular Formula: C16H16FNO

Molecular Weight: 257.30 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one - 920804-00-8

Specification

CAS No. 920804-00-8
Molecular Formula C16H16FNO
Molecular Weight 257.30 g/mol
IUPAC Name 1-(3-fluorophenyl)-2-[[(1R)-1-phenylethyl]amino]ethanone
Standard InChI InChI=1S/C16H16FNO/c1-12(13-6-3-2-4-7-13)18-11-16(19)14-8-5-9-15(17)10-14/h2-10,12,18H,11H2,1H3/t12-/m1/s1
Standard InChI Key AAHMACLFYBVAQH-GFCCVEGCSA-N
Isomeric SMILES C[C@H](C1=CC=CC=C1)NCC(=O)C2=CC(=CC=C2)F
Canonical SMILES CC(C1=CC=CC=C1)NCC(=O)C2=CC(=CC=C2)F

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a ketone backbone substituted with a 3-fluorophenyl group at the first carbon and a (1R)-1-phenylethylamino moiety at the second carbon (Fig. 1). Its molecular formula is C₁₆H₁₆FNO, with a molecular weight of 257.30 g/mol . The stereocenter at the phenylethylamino group confers chirality, critical for interactions in biological systems.

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name1-(3-fluorophenyl)-2-[[(1R)-1-phenylethyl]amino]ethanone
SMILESCC@HNCC(=O)C2=CC(=CC=C2)F
InChIKeyAAHMACLFYBVAQH-LBPRGKRZSA-N

Stereochemical Considerations

The (1R) configuration distinguishes this enantiomer from its (1S)-counterpart (PubChem CID 15982810) . Enantiomeric purity is pivotal for pharmacological activity, as demonstrated in chiral amine derivatives used in drug synthesis .

Synthesis and Optimization

Synthetic Routes

While no direct synthesis is documented for the (1R)-enantiomer, reductive amination is a plausible method. A patent (WO2014132270A2) details analogous reactions using ethyl acetate and reductive conditions to produce chiral intermediates .

Proposed Pathway:

  • Condensation of 3-fluoroacetophenone with (R)-1-phenylethylamine.

  • Reductive amination using sodium cyanoborohydride.

  • Purification via chromatography or crystallization .

Challenges in Enantioselective Synthesis

Achieving high enantiomeric excess (ee) requires chiral catalysts or resolving agents. Techniques like chiral HPLC or enzymatic resolution may be employed, as seen in related fluorophenyl compounds .

Physicochemical Properties

Solubility and Stability

The fluorophenyl group enhances lipophilicity, suggesting low aqueous solubility. Analogous compounds (e.g., 2′-fluoroacetophenone) exhibit solubilities of 0.784 mg/mL , implying similar behavior. Stability under acidic/basic conditions remains unstudied but may parallel acetophenone derivatives.

Table 2: Predicted Physicochemical Data

ParameterValueMethod
LogP (octanol-water)~2.13XLOGP3
TPSA36.07 ŲPubChem
Water Solubility<1 mg/mLESOL

Analytical Characterization

Spectroscopic Methods

  • NMR: Expected signals include a carbonyl peak at ~205 ppm (¹³C) and aromatic protons at 6.7–7.4 ppm (¹H).

  • MS: Molecular ion peak at m/z 257.3 (M+H⁺) .

Chromatographic Techniques

Chiral HPLC with amylose-based columns could resolve enantiomers, as demonstrated for (1S)-analogues .

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